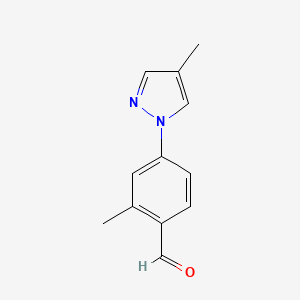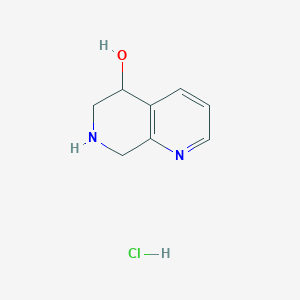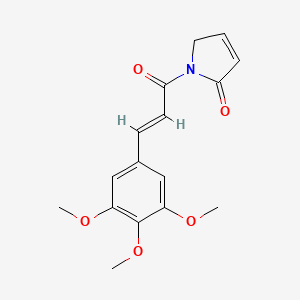
2-ethoxy-N-pentylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-N-pentylaniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentyl group, and an ethoxy group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-pentylaniline typically involves the alkylation of aniline. One common method is the reaction of aniline with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Ethoxy-N-pentylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-Ethoxy-N-pentylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用機序
The mechanism of action of 2-ethoxy-N-pentylaniline involves its interaction with specific molecular targets. The ethoxy and pentyl groups can influence the compound’s binding affinity to enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Ethoxy-N-butylaniline: Similar structure but with a butyl group instead of a pentyl group.
2-Methoxy-N-pentylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-Pentylaniline: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Uniqueness
2-Ethoxy-N-pentylaniline is unique due to the presence of both ethoxy and pentyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
2-ethoxy-N-pentylaniline |
InChI |
InChI=1S/C13H21NO/c1-3-5-8-11-14-12-9-6-7-10-13(12)15-4-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3 |
InChIキー |
ZIKQWVAPAWHPSE-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC1=CC=CC=C1OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)

![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)






![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)

